N-(2-methoxyphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide
CAS No.: 1172703-34-2
Cat. No.: VC7426938
Molecular Formula: C17H16N2O5S2
Molecular Weight: 392.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172703-34-2 |
|---|---|
| Molecular Formula | C17H16N2O5S2 |
| Molecular Weight | 392.44 |
| IUPAC Name | N-(2-methoxyphenyl)-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C17H16N2O5S2/c1-23-14-7-3-2-6-13(14)19-17(20)15-8-9-16(24-15)26(21,22)18-11-12-5-4-10-25-12/h2-10,18H,11H2,1H3,(H,19,20) |
| Standard InChI Key | MNUDSXNNIKSDDP-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CS3 |
Introduction
N-(2-methoxyphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of sulfamoyl derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. This compound is identified by the CAS number 1172703-34-2 and has a molecular formula of C17H16N2O5S2.
Synthesis and Preparation
The synthesis of N-(2-methoxyphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide typically involves a multi-step process. It starts with the preparation of the thiophen-2-ylmethylsulfamoyl intermediate, which is then coupled with a furan-2-carboxylic acid derivative. The final step involves the introduction of the 2-methoxyphenyl group through a sulfonamide formation reaction.
Anticancer Activity
Sulfonamides and their derivatives have been explored for their anticancer properties, often showing promising results in inhibiting cell growth in cancer cell lines. Detailed studies on this specific compound's anticancer activity would require further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume